molecular formula C9H10INO2 B13928259 (4-Iodophenylamino)acetic acid methyl ester

(4-Iodophenylamino)acetic acid methyl ester

Cat. No.: B13928259
M. Wt: 291.09 g/mol
InChI Key: YPZFVBOTMJZVMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Iodophenylamino)acetic acid methyl ester is an organic compound that belongs to the class of esters. It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an aminoacetic acid methyl ester group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodophenylamino)acetic acid methyl ester typically involves the esterification of (4-Iodophenylamino)acetic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

(4-Iodophenylamino)acetic acid+MethanolAcid Catalyst(4-Iodophenylamino)acetic acid methyl ester+Water\text{(4-Iodophenylamino)acetic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} (4-Iodophenylamino)acetic acid+MethanolAcid Catalyst​(4-Iodophenylamino)acetic acid methyl ester+Water

Commonly used acid catalysts include concentrated sulfuric acid or dry hydrogen chloride gas. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-Iodophenylamino)acetic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: (4-Iodophenylamino)acetic acid and methanol.

    Reduction: (4-Phenylamino)acetic acid methyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Iodophenylamino)acetic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Iodophenylamino)acetic acid methyl ester involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The iodine atom can play a crucial role in these interactions by influencing the compound’s binding affinity and reactivity .

Comparison with Similar Compounds

Similar Compounds

    (4-Iodophenylacetic acid): Similar structure but lacks the amino and ester groups.

    (4-Bromophenylamino)acetic acid methyl ester: Similar structure with bromine instead of iodine.

    (4-Chlorophenylamino)acetic acid methyl ester: Similar structure with chlorine instead of iodine.

Uniqueness

(4-Iodophenylamino)acetic acid methyl ester is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability can lead to different chemical behaviors and interactions .

Properties

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

methyl 2-(4-iodoanilino)acetate

InChI

InChI=1S/C9H10INO2/c1-13-9(12)6-11-8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3

InChI Key

YPZFVBOTMJZVMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=CC=C(C=C1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.